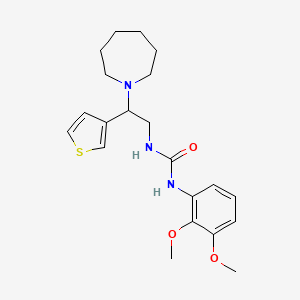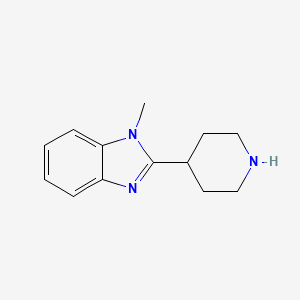![molecular formula C17H17ClN2O5S B2623175 N-[2-[(2-chlorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899740-40-0](/img/structure/B2623175.png)
N-[2-[(2-chlorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2-chlorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide is a chemical compound that is commonly known as GSK-3 inhibitor. This compound is widely used in scientific research to study the role of GSK-3 in various biological processes. GSK-3 is a serine/threonine protein kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
N-[2-[(2-chlorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide inhibits GSK-3 by binding to its ATP-binding site. This inhibition leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the mTOR pathway. The activation of these pathways leads to various biological effects, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, including breast cancer, prostate cancer, and colon cancer cells. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-[2-[(2-chlorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3, making it a valuable tool for studying the role of GSK-3 in various biological processes. It is also relatively easy to synthesize, making it readily available for research. However, there are also limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to work with. Additionally, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Future Directions
There are many future directions for the use of N-[2-[(2-chlorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide in scientific research. One direction is the development of new therapeutic strategies for diseases involving GSK-3, such as Alzheimer's disease, diabetes, and cancer. Another direction is the study of the role of GSK-3 in other biological processes, such as stem cell differentiation and immune cell function. Additionally, there is potential for the development of new GSK-3 inhibitors with improved solubility and selectivity.
Synthesis Methods
The synthesis of N-[2-[(2-chlorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide is a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 2-chlorobenzyl chloride with sodium sulfite to produce 2-chlorobenzyl sulfonate. The second step involves the reaction of 2-chlorobenzyl sulfonate with 1,3-benzodioxole-5-carboxylic acid to produce the intermediate compound. The final step involves the reaction of the intermediate compound with N,N-dimethylformamide dimethyl acetal and ammonium chloride to produce this compound.
Scientific Research Applications
N-[2-[(2-chlorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide is widely used in scientific research to study the role of GSK-3 in various biological processes. GSK-3 is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3 is also involved in many diseases, including Alzheimer's disease, diabetes, and cancer. This compound is used to study the role of GSK-3 in these diseases and to develop new therapeutic strategies.
properties
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c18-14-4-2-1-3-13(14)10-20-26(22,23)8-7-19-17(21)12-5-6-15-16(9-12)25-11-24-15/h1-6,9,20H,7-8,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRSHRSPTKHLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCS(=O)(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)benzamide](/img/structure/B2623093.png)
![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-propylamine](/img/structure/B2623095.png)
![(Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2623096.png)
![1-(2-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2623097.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2623098.png)

![5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2623102.png)
![2-[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2623107.png)

![2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B2623110.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2623112.png)

![N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2623114.png)